2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a chemical compound characterized by its trifluoroethyl group and cyclopropylmethoxy moiety attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution: Reacting a suitable pyrrolidine derivative with 2,2,2-trifluoroethyl chloroformate under basic conditions.
Esterification: Reacting 3-(cyclopropylmethoxy)pyrrolidine with trifluoroacetic anhydride in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the trifluoroethyl group.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and other substituted pyrrolidines.
Chemistry:
Catalyst Development: The compound can be used as a precursor for catalysts in organic synthesis.
Ligand Design: It serves as a ligand in coordination chemistry, aiding in the formation of metal complexes.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Drug Design: It can be used in the design of new pharmaceuticals due to its bioactive properties.
Medicine:
Therapeutic Agents: The compound's derivatives may be explored for their therapeutic potential in treating various diseases.
Diagnostic Tools: It can be used in the development of diagnostic agents for medical imaging.
Industry:
Material Science: The compound can be incorporated into materials to enhance their properties, such as thermal stability and chemical resistance.
Agriculture: It may be used in the formulation of pesticides and herbicides.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact mechanism depends on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl Acrylate: Similar in structure but lacks the pyrrolidine ring.
3-(Cyclopropylmethoxy)pyrrolidine-1-carboxylate: Lacks the trifluoroethyl group.
Trifluoroethyl Methacrylate: Similar trifluoroethyl group but different backbone.
Uniqueness: 2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is unique due to its combination of trifluoroethyl and cyclopropylmethoxy groups on a pyrrolidine ring, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c12-11(13,14)7-18-10(16)15-4-3-9(5-15)17-6-8-1-2-8/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCAYMHWRIUDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.